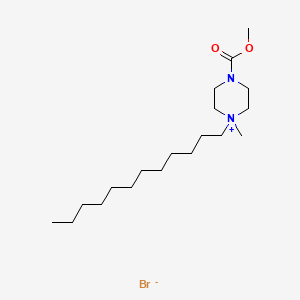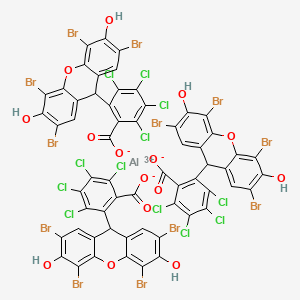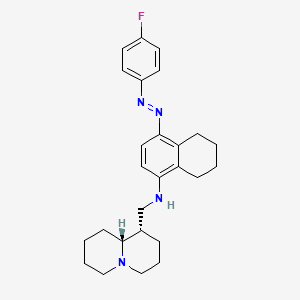
7betaH-Retronecanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7betaH-Retronecanol is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds found in various plants These alkaloids are known for their complex structures and significant biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7betaH-Retronecanol typically involves the hydrogenolysis of monocrotaline, a process that reduces the compound to its alcohol form . This reaction is carried out under specific conditions, including the use of hydrogen gas and a suitable catalyst, such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from plant sources, followed by purification processes. The extraction process often includes solvent extraction and chromatographic techniques to isolate the desired compound from other plant constituents .
Analyse Chemischer Reaktionen
Types of Reactions: 7betaH-Retronecanol undergoes various chemical reactions, including:
Oxidation: Attempts to oxidize this compound have been made using reagents like Sarett and Jones oxidations.
Reduction: The compound can be reduced to its corresponding amine or other derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom in the pyrrolizidine ring.
Common Reagents and Conditions:
Oxidation: Sarett and Jones reagents are commonly used for oxidation reactions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst is used for reduction.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed:
Oxidation: Oxidation of this compound can yield retronecanone.
Reduction: Reduction can produce different amine derivatives.
Substitution: Substitution reactions can lead to various substituted pyrrolizidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying the reactivity and synthesis of pyrrolizidine alkaloids.
Medicine: While pyrrolizidine alkaloids are generally toxic, understanding their mechanisms can help in developing antidotes and treatments for poisoning.
Industry: The compound’s unique chemical properties make it a candidate for various industrial applications, including the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 7betaH-Retronecanol involves its interaction with cellular components, leading to various biological effects. The compound can form adducts with DNA and proteins, disrupting normal cellular functions. This interaction is primarily due to the reactive nature of the pyrrolizidine ring, which can form covalent bonds with nucleophilic sites in biomolecules .
Vergleich Mit ähnlichen Verbindungen
Retronecanone: An oxidized form of 7betaH-Retronecanol.
Heliotridane: Another pyrrolizidine alkaloid with similar structural features.
Heliotridene: A related compound with slight variations in its chemical structure.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of a hydroxyl group at the 7-beta position. This structural feature influences its reactivity and biological activity, distinguishing it from other pyrrolizidine alkaloids.
Eigenschaften
CAS-Nummer |
6029-74-9 |
|---|---|
Molekularformel |
C8H15NO |
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
(1S,7S,8R)-7-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ol |
InChI |
InChI=1S/C8H15NO/c1-6-2-4-9-5-3-7(10)8(6)9/h6-8,10H,2-5H2,1H3/t6-,7-,8+/m0/s1 |
InChI-Schlüssel |
PGMBNUMLNAJSJR-BIIVOSGPSA-N |
Isomerische SMILES |
C[C@H]1CCN2[C@H]1[C@H](CC2)O |
Kanonische SMILES |
CC1CCN2C1C(CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


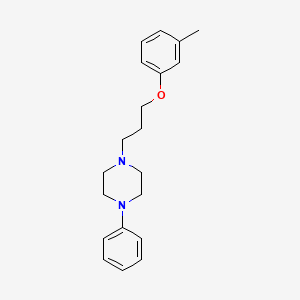
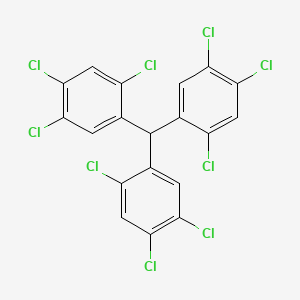
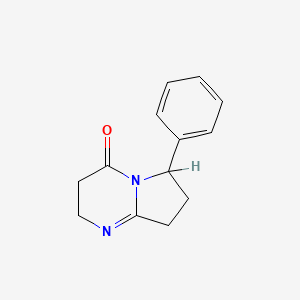

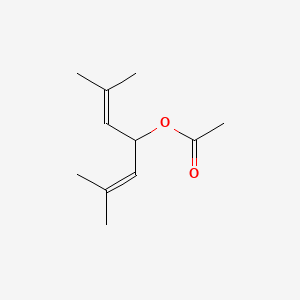
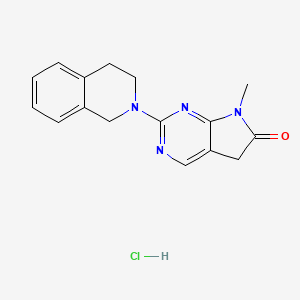
![Sodium 2-[3-[[4,5-dihydro-5-oxo-1,3-diphenyl-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate](/img/structure/B15184004.png)



